molecular formula C11H15NO B8641466 1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline CAS No. 112646-50-1

1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B8641466
CAS No.: 112646-50-1
M. Wt: 177.24 g/mol
InChI Key: HURVBRBMKIIXNY-UHFFFAOYSA-N
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Description

1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

112646-50-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-8-yl)methanol

InChI

InChI=1S/C11H15NO/c1-12-7-3-6-9-4-2-5-10(8-13)11(9)12/h2,4-5,13H,3,6-8H2,1H3

InChI Key

HURVBRBMKIIXNY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline (8.03 g) and sodium hydride (60% in oil) (1.97 g) was added tetrahydrofuran (100 ml) under ice-cooling and argon atmosphere, and the mixture was stirred for 2 hours at 70° to 75° C. At -70° C., n-butyllithium (20 ml) was added to the reaction mixture by use of a syringe, and 30 minutes after addition, a solution of methyl iodide (6.98 g) in tetrahydrofuran (30 ml) was added thereto, and the mixture was stirred for 20 hours at room temperature. After distilling off tetrahydrofuran, the resulting residue was extracted with chloroform, and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the resulting residue was purified by silica gel column chromatography [eluent: n-hexane-ethyl acetate (4:1)]to give 1-methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline (5.00 g).
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.98 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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